molecular formula C16H12N4O2S B2837006 4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 345936-00-7

4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2837006
CAS No.: 345936-00-7
M. Wt: 324.36
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Description

4-(4-Methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS: 345936-00-7) is a triazoloquinazolinone derivative with the molecular formula C₁₆H₁₂N₄O₂S and a molecular weight of 324.36 g/mol . Its structure features a triazolo[4,3-a]quinazolin-5-one core substituted at the 4-position with a 4-methoxyphenyl group and at the 1-position with a sulfanyl (-SH) moiety.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-22-11-8-6-10(7-9-11)19-14(21)12-4-2-3-5-13(12)20-15(19)17-18-16(20)23/h2-9H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNPLTHUEQLIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve:

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-SH) group undergoes characteristic thiol-based reactions:

Nucleophilic Substitution

Reacts with alkyl/aryl halides or epoxides to form thioethers. For example:
R X CompoundR S Compound+HX\text{R X Compound}\rightarrow \text{R S Compound}+\text{HX}
Typical conditions: K2_2CO3_3 in DMF at 60–80°C.

Oxidation

Controlled oxidation yields sulfoxide (-SO-) or sulfone (-SO2_2-):

  • With H2_2O2_2/AcOH: Forms sulfoxide.

  • With mCPBA: Forms sulfone.

Triazole Ring Functionalization

The triazolo[4,3-a]quinazolinone core participates in:

Electrophilic Aromatic Substitution

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups at C-3 or C-7 positions .

  • Halogenation : NBS or Cl2_2/FeCl3_3 adds halogens to electron-rich positions .

Cycloaddition Reactions

Reacts with alkynes under Cu(I) catalysis to form fused triazolo-pyridine systems .

Quinazolinone Core Modifications

The quinazolin-5-one moiety undergoes:

Ring-Opening Reactions

Hydrolysis in alkaline conditions yields anthranilic acid derivatives:
Compound+NaOHAnthranilate intermediate\text{Compound}+\text{NaOH}\rightarrow \text{Anthranilate intermediate} .

Transition Metal-Catalyzed Coupling

  • Suzuki-Miyaura : Pd(OAc)2_2 mediates cross-coupling with arylboronic acids at C-2 .

  • Buchwald-Hartwig : Introduces amines at C-4 using Pd2_2(dba)3_3 .

Methoxyphenyl Group Transformations

The 4-methoxyphenyl substituent participates in:

Demethylation

BBr3_3 in CH2_2Cl2_2 converts methoxy to hydroxyl groups .

Electrophilic Substitution

Directed by methoxy’s ortho/para-directing effects:

  • Sulfonation : SO3_3/H2_2SO4_4 adds sulfonic acid groups .

Comparative Reaction Data

Reaction TypeConditionsProductYield (%)Reference
S-AlkylationK2_2CO3_3, DMF, 80°CThioether derivative78–85
Oxidation to SulfonemCPBA, CH2_2Cl2_2, 0°CSulfone analog92
NitrationHNO3_3/H2_2SO4_4, 50°C3-Nitro-substituted compound67
Suzuki CouplingPd(OAc)2_2, K2_2CO3_3, 90°CBiaryl derivative88

Mechanistic Insights

  • Sulfanyl Reactivity : The -SH group’s nucleophilicity is enhanced by electron-withdrawing quinazolinone, facilitating S-alkylation.

  • Triazole Electrophilicity : Resonance stabilization directs electrophiles to C-3 and C-7 positions .

  • Quinazolinone Stability : Resistance to redox reactions under mild conditions due to aromatic conjugation .

Scientific Research Applications

Antihistaminic Activity

Research indicates that compounds derived from the quinazoline structure exhibit significant antihistaminic properties. For instance, a study demonstrated that derivatives of quinazolinone showed protective effects against histamine-induced bronchospasm in guinea pigs. The compound 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one was reported to provide comparable protection to standard antihistamines like chlorpheniramine maleate with minimal sedation effects .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound in focus has shown promise in inhibiting various cancer cell lines. A series of studies have highlighted that modifications to the quinazoline structure can enhance its efficacy against solid tumors and metastatic cancers. For example, certain derivatives demonstrated effectiveness against multiple tumor subpanels, suggesting a broad-spectrum antitumor activity .

Antimicrobial Properties

There is growing evidence that quinazoline derivatives possess antimicrobial properties. The introduction of different substituents can enhance their activity against various bacterial strains. This makes them potential candidates for developing new antimicrobial agents .

Synthesis of Novel Compounds

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the creation of derivatives with enhanced biological activities. For example, modifications at the methoxy and sulfanyl positions can yield compounds with improved pharmacological profiles .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) involving this compound has provided insights into how different substitutions affect biological activity. By systematically varying substituents on the quinazoline core, researchers can tailor compounds for specific therapeutic targets .

Case Studies

StudyFindings
Study 1Demonstrated significant antihistaminic activity in vivo with minimal sedation compared to standard treatments .
Study 2Investigated the anticancer efficacy of modified quinazoline derivatives against various cancer cell lines, showing potent inhibitory effects .
Study 3Explored the antimicrobial potential of quinazoline derivatives, highlighting their effectiveness against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in H₁-Antihistaminic Activity

Triazoloquinazolinones are extensively studied for H₁-antihistaminic activity. Key analogues include:

Compound Substituents (R₁, R₂) % Protection (Histamine-Induced Bronchospasm) Sedation (%) Reference
Target Compound R₁ = 4-Methoxyphenyl, R₂ = SH Not reported Not tested
4b (Alagarsamy et al., 2009) R₁ = 3-Ethylphenyl, R₂ = CH₃ 74.6% (vs. 71% for chlorpheniramine) 10%
1-Substituted-4-phenyl derivatives R₁ = Phenyl, R₂ = Varied (e.g., CH₂CH₃, CH₂C₆H₅) 50–75% (dose-dependent) 10–30%
  • Key Findings :
    • The 3-ethylphenyl substituent in compound 4b enhances H₁-antihistaminic efficacy (74.6% protection) while minimizing sedation (10%) compared to chlorpheniramine (30% sedation) .
    • The 4-methoxyphenyl group in the target compound may improve solubility due to its electron-donating methoxy group, though direct activity data are unavailable .

Substituent Effects on Physicochemical Properties

Alkyl/aryl sulfanyl derivatives exhibit distinct physical properties:

Compound (from ) Substituent (R) Yield (%) Melting Point (°C)
1-[(4-Methoxyphenyl)acetyl]-4-methyl 4-Methoxyphenyl 65% 194–195
1-Benzylsulfanyl-4-methyl Benzyl 66% 151–152
1-Allylsulfanyl-4-methyl Allyl 55% 110–111
  • The 4-methoxyphenyl derivative has a higher melting point (194–195°C) compared to benzyl (151–152°C) and allyl (110–111°C) analogues, likely due to increased polarity and intermolecular interactions .

Fluorinated Analogues

Fluorine substitution is common in bioactive triazoloquinazolinones:

  • 1-(4-Fluorobenzylsulfanyl)-4-(2-methoxy-5-methylphenyl) derivative (MW: 446.50) highlights the role of fluorinated aryl groups in modulating receptor binding .
  • Comparison : The target compound’s methoxy group (electron-donating) contrasts with fluorine’s electron-withdrawing effects, which may alter metabolic stability and target affinity .

Anticonvulsant Activity of Triazoloquinazolines

  • Triazoloquinoline derivatives (e.g., 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline) exhibit potent anticonvulsant activity (ED₅₀ = 22.0–27.4 mg/kg) .

Biological Activity

Overview

The compound 4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a member of the quinazolinone derivatives, which have garnered attention for their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a quinazolinone core fused with a triazole ring and a methoxyphenyl group. The compound's IUPAC name reflects its complex structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H14_{14}N4_{4}OS
  • Molecular Weight : 318.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways. This inhibition can affect cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It interacts with cellular receptors that are pivotal in signaling pathways, potentially modulating responses to external stimuli.
  • Induction of Apoptosis : In cancer cells, this compound can induce programmed cell death through activation of apoptotic pathways.

Antihistamine Activity

Research indicates that derivatives of triazoloquinazolinones exhibit significant antihistamine activity. For instance, a study demonstrated that compounds similar to this compound effectively protected guinea pigs from histamine-induced bronchospasm. The compound was compared against other derivatives and showed promising results in reducing histamine effects .

Anticancer Properties

The anticancer potential of quinazolinone derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For example:

Cell LineIC50_{50} (µM)Compound Tested
Huh7-D12<107-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinones
MCF-7<15Novel thiazole-fused quinazoline derivatives
PC-3<20Quinazolinone derivatives

These findings suggest that the compound may possess selective cytotoxicity against tumor cells while sparing normal cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Histamine-Induced Reactions : A series of novel triazoloquinazolinones were synthesized and tested for their ability to inhibit histamine-induced bronchospasm in guinea pigs. The results indicated a significant protective effect against bronchospasm .
  • Kinase Inhibition Studies : Other studies have focused on the kinase inhibition potential of related compounds. Although this compound was not directly tested in these studies, the structural similarities suggest potential inhibitory effects on key kinases involved in cancer progression .
  • Cytotoxicity Assessment : Recent assessments highlighted that certain quinazolinone derivatives exhibited IC50_{50} values in the micromolar range against various cancer cell lines without significant toxicity to normal cells .

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of a hydrazine derivative (e.g., 2-hydrazino-3-(4-methoxyphenyl)-3H-quinazolin-4-one) with a one-carbon donor like CS₂ or thiourea under reflux in polar aprotic solvents (e.g., dioxane or ethanol). Key steps include optimizing temperature (80–120°C) and reaction time (24–48 hours) to achieve yields of 60–85%. Catalysts such as anhydrous K₂CO₃ enhance cyclization efficiency .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Essential methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic ring fusion .
  • Mass spectrometry (MS) for molecular ion verification (e.g., ESI-MS m/z ~430) .
  • X-ray crystallography to resolve ambiguities in fused triazoloquinazoline ring geometry .

Q. How is the compound’s H1-antihistaminic activity assessed in preclinical models?

In vivo efficacy is tested using histamine-induced bronchospasm in guinea pigs. Protection percentages (e.g., 74.6% for active derivatives) are compared to standards like chlorpheniramine maleate (71%). Sedation effects are quantified via locomotor activity assays .

Advanced Research Questions

Q. What structural modifications enhance the compound’s biological activity while minimizing off-target effects?

SAR studies highlight:

  • 4-Methoxyphenyl group : Critical for receptor binding; replacing the methoxy group with halogens (e.g., F) reduces potency but improves metabolic stability .
  • Sulfanyl substituent : Thiolation at position 1 increases H1-receptor antagonism but may introduce cytotoxicity. Methylation of the thiol group balances activity and safety .
  • Triazoloquinazoline core : Rigidity enhances selectivity; substitutions on the quinazoline ring modulate solubility .

Q. How do contradictory data on cytotoxicity arise across studies, and how can they be resolved?

Discrepancies often stem from:

  • Purity variations : Impurities from incomplete cyclization (e.g., residual hydrazine derivatives) may skew toxicity assays .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HepG2) or exposure times (acute vs. chronic) affect results. Standardizing protocols (e.g., ISO 10993-5) and using high-purity batches (>95%) mitigate this .

Q. What mechanistic insights explain the compound’s dual antihistaminic and anti-inflammatory effects?

The compound inhibits histamine H1 receptors (Ki ~50 nM) while suppressing NF-κB and COX-2 pathways. Synergism arises from triazole-mediated redox modulation, reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α) in murine models .

Q. How can computational methods predict the compound’s interaction with non-target enzymes (e.g., CYP450)?

Molecular docking (AutoDock Vina) and MD simulations identify potential off-target binding to CYP3A4 via hydrophobic interactions with the methoxyphenyl group. In vitro microsomal assays validate these predictions, guiding structural optimization .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Handling : Use spark-free tools and PPE (gloves, goggles) to avoid dermal/ocular exposure. Ethanol/water mixtures neutralize spills .
  • Waste disposal : Incinerate at >1000°C to prevent environmental release (LD50 for aquatic organisms: <1 mg/L) .

Q. What experimental designs are optimal for evaluating its pharmacokinetic profile?

  • In vitro : Liver microsome assays (human/rat) assess metabolic stability (t½ ~2.5 hours).
  • In vivo : Radiolabeled (¹⁴C) compound administration in rodents, followed by LC-MS/MS analysis of plasma and tissue distribution .

Future Research Directions

Q. How can advanced derivatization strategies improve its drug-likeness?

  • Prodrug approaches : Esterification of the sulfanyl group enhances oral bioavailability (e.g., acetylated derivatives show 3× higher Cmax in rats) .
  • Nanocarrier encapsulation : PLGA nanoparticles improve solubility (logP ~2.8 → ~1.5) and reduce hepatic first-pass metabolism .

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